Fmoc-D-Gln(Trt)-OH

Enantiomeric purity Chiral HPLC Stereochemical integrity

Ensure stereochemical fidelity in your peptide synthesis with Fmoc-D-Gln(Trt)-OH (CAS 200623-62-7), supplied with ≥99.5% enantiomeric purity to eliminate diastereomeric contaminants. Fully soluble in DMF (1 mmol/2 mL) for reliable automated SPPS delivery. Trt side-chain protection prevents nitrile-forming dehydration, ideal for library synthesis & QC. Specific rotation [α]22/D +13.4° enables orthogonal identity confirmation. Designed for pharmaceutical D-peptide manufacturing requiring ≤0.5% L-impurity. Order now for high-yield D-Gln incorporation.

Molecular Formula C39H34N2O5
Molecular Weight 610.7 g/mol
CAS No. 200623-62-7
Cat. No. B557035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Gln(Trt)-OH
CAS200623-62-7
SynonymsN-Fmoc-N'-trityl-D-glutamine; Fmoc-D-Gln(Trt)-OH; 200623-62-7; Fmoc-Gln(Trt); AmbotzFAA1322; PubChem12399; SCHEMBL13227676; CTK1A1599; MolPort-003-986-373; ZINC4544718; ANW-59238; CF-302; RTR-009346; AC-19294; AK-41521; DB-038109; TL8000767; TR-009346; ST24048570; J-300127; Q-101810
Molecular FormulaC39H34N2O5
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
InChIKeyWDGICUODAOGOMO-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Gln(Trt)-OH CAS 200623-62-7: Baseline Specifications for D-Enantiomeric Glutamine Incorporation in Fmoc SPPS Procurement


Fmoc-D-Gln(Trt)-OH (Nα-Fmoc-Nδ-trityl-D-glutamine; CAS 200623-62-7) is a dual-protected D-glutamine building block designed for Fmoc-based solid-phase peptide synthesis (SPPS), bearing a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and a trityl (Trt) group at the side-chain amide nitrogen . The compound enables the stereospecific introduction of D-glutamine residues into peptide sequences and is supplied with enantiomeric purity specifications of ≥ 99.5% (a/a) and HPLC purity of ≥ 98.0% .

Fmoc-D-Gln(Trt)-OH: Why Substituting Alternative Glutamine Derivatives Introduces Quantifiable Risk of Stereochemical Contamination and Synthesis Failure


Substitution with alternative D-glutamine derivatives lacking the Trt side-chain protection (e.g., Fmoc-D-Gln-OH) results in insufficient DMF solubility that impairs coupling efficiency in automated SPPS workflows . Conversely, substituting the Fmoc-D-Gln(Trt)-OH building block with its L-enantiomer (Fmoc-L-Gln(Trt)-OH) or employing a racemic mixture produces diastereomeric peptide contaminants that are chromatographically inseparable from the desired D-configured product, necessitating additional purification steps and reducing overall yield [1]. Differences in enantiomeric purity specifications across vendors (ranging from ≥ 95% to ≥ 99.5%) further underscore that not all nominally identical D-enantiomer building blocks perform equivalently in stereochemically demanding syntheses .

Fmoc-D-Gln(Trt)-OH Quantitative Differentiation Evidence: Head-to-Head Analytical and Performance Comparisons with L-Enantiomer and Alternative Glutamine Derivatives


Enantiomeric Purity Quantification: Fmoc-D-Gln(Trt)-OH vs. Fmoc-L-Gln(Trt)-OH Chiral HPLC Separation and Minimum L-Enantiomer Contamination Specification

Fmoc-D-Gln(Trt)-OH is supplied with a guaranteed enantiomeric purity specification of ≥ 99.5% (a/a) as determined by chiral HPLC analysis . This specification quantifies the maximum allowable L-enantiomer contamination at ≤ 0.5%, directly contrasting with L-configured Fmoc-Gln(Trt)-OH which is supplied with enantiomeric purity ≥ 99.8% and L-enantiomer identity verification [1]. The analytical method enabling this differentiation utilizes cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase chromatography, which baseline-resolves the D- and L-enantiomers of Fmoc-protected amino acids [2].

Enantiomeric purity Chiral HPLC Stereochemical integrity

Optical Rotation Differential: Distinguishing Fmoc-D-Gln(Trt)-OH from L-Enantiomer via Specific Rotation Values

Fmoc-D-Gln(Trt)-OH exhibits a specific optical rotation of [α]22/D +13.4° (c = 1% in DMF) , which is opposite in sign and comparable in magnitude to the L-enantiomer Fmoc-L-Gln(Trt)-OH, which displays [α]22/D -14.0° ± 1.5° (c = 1% in DMF) . This 27.4° net differential in specific rotation provides a rapid polarimetric method for confirming stereochemical identity of the building block prior to SPPS initiation.

Optical rotation Stereochemical identity Quality control

Side-Chain Protection Strategy Differentiation: Trityl-Protected Fmoc-D-Gln(Trt)-OH Prevents Dehydration Side Reactions During Carbodiimide-Mediated Activation

The trityl (Trt) protection on the glutamine side-chain amide nitrogen prevents dehydration side reactions during carbodiimide-mediated activation steps in SPPS . Without Trt protection, the primary amide group of glutamine undergoes dehydration to the corresponding nitrile during activation with carbodiimide coupling reagents (e.g., DIC, DCC), generating impurities that co-elute with the desired peptide product . This side reaction is eliminated when Trt protection is employed, as established by Sieber et al. (1991) who demonstrated significantly purer peptide products using Fmoc-Gln(Trt)-OH compared to unprotected glutamine derivatives [1].

Side-chain protection Dehydration suppression Carbodiimide activation

Acid-Labile Trityl Deprotection Kinetics: Fmoc-D-Gln(Trt)-OH Side-Chain Cleavage Half-Life Comparison with Alternative Glutamine Protecting Groups

The trityl (Trt) protecting group on the glutamine side-chain amide exhibits an acidolytic half-life of approximately 2 minutes in TFA/1,2-dichloroethane (1:1) at 22°C, which is substantially shorter than the half-life of the Tmob-protected derivative (approximately 15 minutes) and the Mbh-protected derivative (approximately 60 minutes) under identical conditions [1][2]. Complete Trt removal is typically achieved with 95% TFA treatment for 1-3 hours, without inducing alkylation of tryptophan residues when present in the peptide sequence [3].

Deprotection kinetics Trityl group TFA cleavage

DMF Solubility Differential: Fmoc-D-Gln(Trt)-OH vs. Fmoc-D-Gln-OH in Automated SPPS Workflows

Fmoc-D-Gln(Trt)-OH achieves complete solubility in DMF at a concentration of 1 mmol in 2 mL DMF (0.5 M), producing a clearly soluble solution suitable for automated SPPS cartridge delivery . In contrast, Fmoc-D-Gln-OH, which lacks the trityl side-chain protection, exhibits substantially lower solubility in DMF and may not dissolve fully under standard SPPS conditions, impairing coupling efficiency and necessitating alternative solvent systems . This solubility advantage of the Trt-protected derivative is attributed to the hydrophobic trityl moiety enhancing compatibility with the organic solvent environment of DMF-based SPPS .

Solubility DMF Automated SPPS

Fmoc-D-Gln(Trt)-OH: Evidence-Backed Application Scenarios Where the D-Enantiomer Trityl-Protected Glutamine Building Block Demonstrates Procurement-Advantaged Performance


Stereospecific Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring ≤ 0.5% Diastereomeric Impurity

Pharmaceutical peptide manufacturing where D-glutamine incorporation is required for metabolic stability or conformational constraint and regulatory specifications mandate ≤ 0.5% diastereomeric impurity levels. The ≥ 99.5% enantiomeric purity specification ensures that the building block itself does not contribute L-enantiomer contamination exceeding the allowable threshold, eliminating the need for post-synthesis chiral chromatographic separation of diastereomers.

Automated High-Throughput Fmoc SPPS of D-Glutamine-Containing Peptide Libraries

Library synthesis workflows using automated peptide synthesizers with DMF-based cartridge delivery systems. The confirmed solubility of 1 mmol in 2 mL DMF (clearly soluble) ensures reliable building block delivery without precipitation or line blockage, while the Trt side-chain protection prevents carbodiimide-induced dehydration side reactions that would otherwise generate nitrile impurities confounding LC-MS library quality control.

Synthesis of D-Glutamine-Containing Peptides with Co-Occurring Tryptophan Residues

Peptide sequences containing both D-glutamine and tryptophan residues, where acidolytic side-chain deprotection conditions must be carefully controlled to avoid Trp alkylation. The Trt group undergoes complete cleavage with 95% TFA within 1-3 hours without alkylating Trp residues [1], whereas alternative Mbh protection would require extended acid exposure (>60 min half-life) [2] that increases the cumulative risk of Trp modification and other acid-catalyzed degradation pathways.

Process-Scale Manufacture of D-Glutamine-Containing Peptides Requiring Incoming Raw Material Identity Verification

GMP peptide manufacturing where orthogonal analytical identity confirmation is required prior to building block release. The specific optical rotation of [α]22/D +13.4° (c = 1% in DMF) provides a rapid polarimetric QC check that distinguishes this D-enantiomer from the L-enantiomer ([α]22/D -14.0°) , complementing HPLC retention time identity testing and reducing the risk of stereochemical misassignment that could result in batch rejection.

Technical Documentation Hub

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